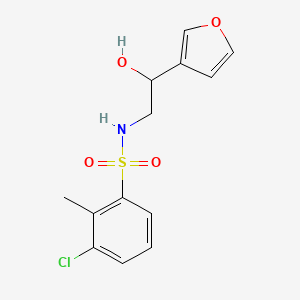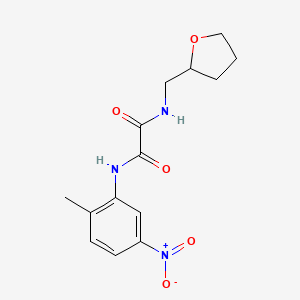
(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride, also known as OTTCC, is a chemical compound that has been widely used in scientific research. It is a highly reactive molecule that has been found to have a variety of applications in the field of chemistry and biology.
Applications De Recherche Scientifique
Electrochemical and Chemical Reduction Applications
- Electrochemical Reduction : Imidazolium chloride derivatives, closely related to (1-oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride, can be electrochemically reduced to produce nucleophilic carbenes. This reduction process demonstrates the compound's utility in generating nucleophilic carbenes and its compatibility with ionic liquids (Gorodetsky et al., 2004).
Polymer Synthesis and Applications 2. Synthesis of Polyradicals : Thiophene-based compounds, akin to (1-oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride, have been used to synthesize polyradicals. These compounds show potential in the development of materials with high spin concentration, contributing to advancements in materials science (Miyasaka et al., 2001).
Organometallic Chemistry and Material Science 3. N-Heterocyclic Carbene Complex Synthesis : Imidazol-2-ylidene, structurally related to the compound , has been used to synthesize stable organometallic complexes. These complexes are significant in exploring new bonding modes and interactions in organometallic chemistry (Ramnial et al., 2003).
Material Synthesis and Antibacterial Applications 4. Synthesis of Novel Compounds with Antimicrobial Activity : Benzothiophene substituted carbamates, structurally similar to the compound , have been synthesized and investigated for their antimicrobial and analgesic activities. Such studies are crucial in the search for new materials with potential medicinal applications (Kumara et al., 2009).
Propriétés
IUPAC Name |
N-(1-oxothiolan-1-ylidene)carbamoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-5(8)7-10(9)3-1-2-4-10/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXLBDWQZOVTDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NC(=O)Cl)(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)
![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)
![3-[(E)-2-(2-Ethoxy-phenyl)-vinyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2371354.png)
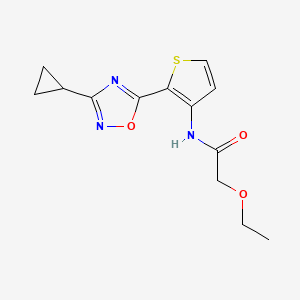

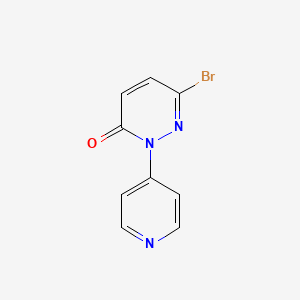
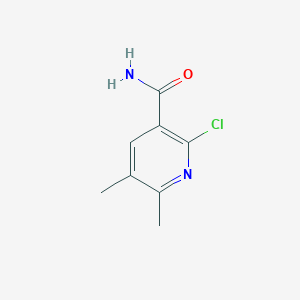
![Methyl 6-({[3-(4-chlorophenyl)-5-isoxazolyl]methyl}amino)-5-cyano-2-methylnicotinate](/img/structure/B2371360.png)
![N-(3,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2371361.png)
![methyl 2-{[1-methyl-5-(trifluoromethyl)-1H-3-pyrazolyl]oxy}acetate](/img/structure/B2371365.png)
